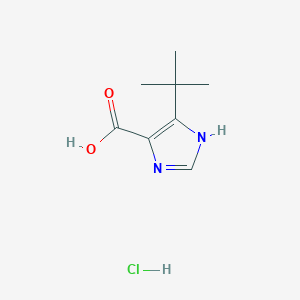![molecular formula C13H17ClN2O2 B1653788 ベンジル N-{2-アザビシクロ[2.1.1]ヘキサン-5-イル}カルバメート塩酸塩 CAS No. 1955506-09-8](/img/structure/B1653788.png)
ベンジル N-{2-アザビシクロ[2.1.1]ヘキサン-5-イル}カルバメート塩酸塩
概要
説明
科学的研究の応用
Chemistry: In chemistry, benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activity. It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore the therapeutic potential of benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate hydrochloride in treating various diseases. Its ability to interact with biological targets makes it a potential candidate for pharmaceutical applications.
Industry: In the chemical industry, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties are leveraged to develop new products with enhanced performance.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 2-azabicyclo[2.1.1]hexan-5-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The reaction mixture is then quenched with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are employed to enhance production efficiency. Purification steps such as recrystallization or chromatography are used to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions: Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate.
Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl carbamate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate.
Reduction: 2-azabicyclo[2.1.1]hexan-5-amine.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
作用機序
The mechanism by which benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Benzyl carbamate derivatives: These compounds share the benzyl carbamate moiety but differ in their bicyclic structures.
2-azabicyclo[2.1.1]hexane derivatives: Compounds with similar bicyclic structures but different substituents.
Uniqueness: Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate hydrochloride is unique due to its combination of the benzyl carbamate group and the 2-azabicyclo[2.1.1]hexane ring. This combination provides distinct chemical and biological properties that are not found in other compounds.
特性
IUPAC Name |
benzyl N-(2-azabicyclo[2.1.1]hexan-5-yl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c16-13(15-12-10-6-11(12)14-7-10)17-8-9-4-2-1-3-5-9;/h1-5,10-12,14H,6-8H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWOMYSRFYRBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1C2NC(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955506-09-8 | |
| Record name | Carbamic acid, N-2-azabicyclo[2.1.1]hex-5-yl-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1955506-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate](/img/structure/B1653710.png)



![4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B1653716.png)



![4-Azaspiro[2.5]octan-7-ol hydrochloride](/img/structure/B1653722.png)



![2-[(2,5-Dimethoxyphenyl)sulfonyl]-1,4-dimethoxybenzene](/img/structure/B1653727.png)
